molecular formula C7H10N4 B8302363 N2-Cyclopropylpyrazine-2,3-diamine

N2-Cyclopropylpyrazine-2,3-diamine

Cat. No.: B8302363
M. Wt: 150.18 g/mol
InChI Key: QRMNUWLPWVMMJQ-UHFFFAOYSA-N
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Description

N2-Cyclopropylpyrazine-2,3-diamine is a heterocyclic compound featuring a pyrazine core with amino groups at positions 2 and 3 and a cyclopropyl substituent on the N2 nitrogen (Figure 1). Its molecular formula is C₇H₁₀N₄, with a molecular weight of 150.18 g/mol (exact mass may vary based on isotopic composition).

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

3-N-cyclopropylpyrazine-2,3-diamine

InChI

InChI=1S/C7H10N4/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2,(H2,8,9)(H,10,11)

InChI Key

QRMNUWLPWVMMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN=C2N

Origin of Product

United States

Comparison with Similar Compounds

Pyrazine-2,3-diamine Derivatives

Pyrazine-2,3-diamine (C₄H₆N₄) serves as the parent compound for many derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
N2-Cyclopropylpyrazine-2,3-diamine N2-cyclopropyl, 2,3-diamino 150.18 Enhanced steric bulk; potential kinase inhibition or anticancer activity (inferred from analogs)
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine (CAS 767343-19-1) N2-cyclopropylmethyl, 6-bromo 243.10 Bromine enhances electrophilicity; possible use in cross-coupling reactions or as a medicinal intermediate
Pyrazine-2,3-diamine None (parent compound) 110.12 Versatile precursor for imidazo[1,2-a]pyrazines; mimics adenine in drug discovery

Key Differences :

  • The cyclopropyl group in this compound increases lipophilicity (predicted logP ~1.2–1.5) compared to the parent compound (logP ~−0.5) .
  • Bromination at position 6 (as in ) introduces reactivity for further functionalization, unlike the cyclopropyl derivative .

Benzo[g]quinoxaline Derivatives

highlights 2,4-disubstituted benzo[g]quinoxalines with potent anticancer activity (e.g., compound 3: IC₅₀ = 0.87 µM against MCF-7 cells). These compounds share the diamine motif but feature an extended aromatic system, enhancing π-π stacking with DNA or proteins. Compared to this compound:

  • Size/Planarity: Benzo[g]quinoxalines are larger and more planar, improving DNA intercalation .
  • Bioactivity : The pyrazine derivative’s smaller size may limit direct DNA interactions but could favor kinase or enzyme inhibition .

Pyridine Analogs (e.g., N2-Cyclopropylpyridine-2,3-diamine)

and describe N2-Cyclopropylpyridine-2,3-diamine (CAS 290313-23-4), a pyridine-based analog. Key contrasts:

Parameter Pyrazine Derivative Pyridine Analog
Heteroatoms Two nitrogen atoms in ring One nitrogen in ring
Electron Density Lower (due to electron-deficient pyrazine ring) Higher (pyridine is less electron-deficient)
Applications Likely medicinal chemistry Potential ligand for metal complexes (e.g., Pd in )

The pyrazine ring’s electron deficiency may enhance binding to electron-rich biological targets compared to pyridine analogs .

High-Energy Density Compounds (HEDCs)

explores pyrazino-tetrazine derivatives as HEDCs. While structurally distinct, these share the pyrazine core. Key differences:

  • Functional Groups: HEDCs incorporate nitro (NO₂) or fluoro (NF₂) groups to maximize density and explosive power, unlike the cyclopropyl-diamine derivative .
  • Applications : this compound is more suited for pharmaceutical use, whereas HEDCs are engineered for energy release .

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